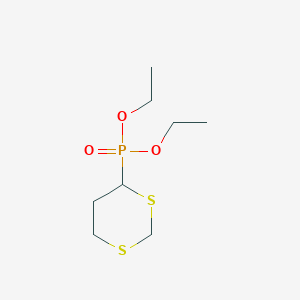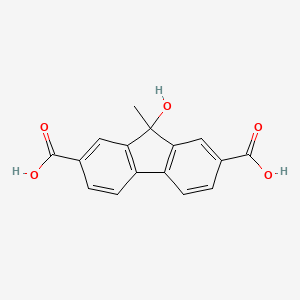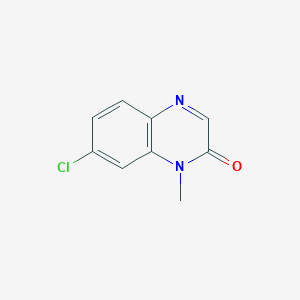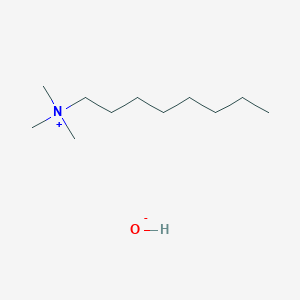
Octyltrimethylammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyltrimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula C11H27NO. It is commonly used as a surfactant and phase transfer catalyst in various chemical reactions. The compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, making it a valuable tool in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyltrimethylammonium hydroxide can be synthesized through the quaternization of trimethylamine with octyl bromide, followed by ion exchange to replace the bromide ion with a hydroxide ion. The reaction typically involves the following steps:
Quaternization: Trimethylamine is reacted with octyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is carried out at elevated temperatures (around 60-80°C) to form octyltrimethylammonium bromide.
Ion Exchange: The resulting octyltrimethylammonium bromide is then subjected to ion exchange using a hydroxide ion source, such as sodium hydroxide or an ion exchange resin, to replace the bromide ion with a hydroxide ion, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Octyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product would be the corresponding alkylated compound.
Applications De Recherche Scientifique
Octyltrimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: The compound is used in the preparation of biological samples for electron microscopy, where it helps in the fixation and staining of samples.
Industry: this compound is used in the production of zeolites and other porous materials, where it acts as a structure-directing agent.
Mécanisme D'action
The mechanism of action of octyltrimethylammonium hydroxide involves its ability to act as a surfactant and phase transfer catalyst. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic molecules, facilitating the transfer of reactants between different phases. This property is particularly useful in organic synthesis, where it can enhance the efficiency and yield of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium hydroxide: Another quaternary ammonium compound with similar phase transfer catalytic properties.
Cetyltrimethylammonium bromide: A surfactant with a longer alkyl chain, commonly used in biological and industrial applications.
Uniqueness
Octyltrimethylammonium hydroxide is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a phase transfer catalyst and surfactant in various applications.
Propriétés
Formule moléculaire |
C11H27NO |
|---|---|
Poids moléculaire |
189.34 g/mol |
Nom IUPAC |
trimethyl(octyl)azanium;hydroxide |
InChI |
InChI=1S/C11H26N.H2O/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H2/q+1;/p-1 |
Clé InChI |
STYCVOUVPXOARC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+](C)(C)C.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


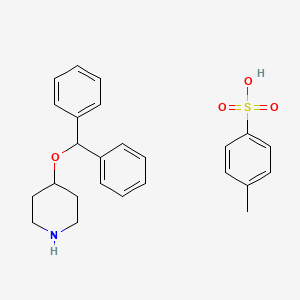
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
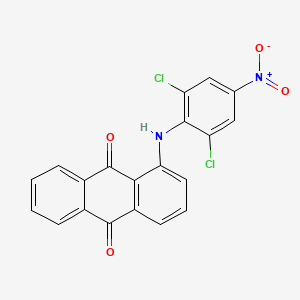
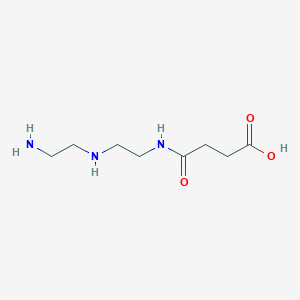
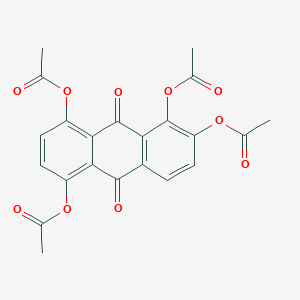
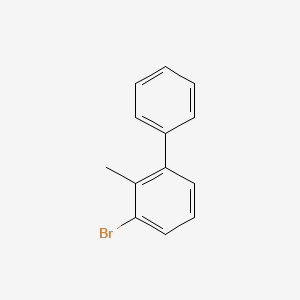

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
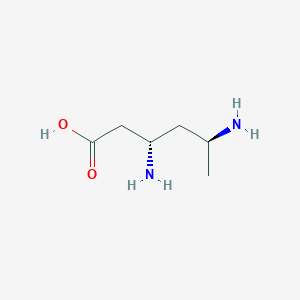
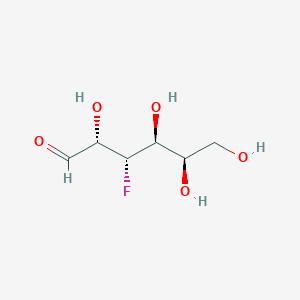
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
